molecular formula C18H30N2O3S B2911845 4-methoxy-3,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 898647-69-3

4-methoxy-3,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2911845
CAS No.: 898647-69-3
M. Wt: 354.51
InChI Key: LBBXUFWUDQANDR-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzene ring substituted with methoxy and methyl groups, along with a sulfonamide group attached to a tetramethylpiperidinyl moiety. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzene ring The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to optimize production efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles and electrophiles are used to replace functional groups on the benzene ring.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methoxy-3,5-dimethylbenzenesulfonamide: Lacks the tetramethylpiperidinyl group.

  • N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide: Lacks the methoxy and methyl groups on the benzene ring.

Uniqueness: The presence of both the methoxy and methyl groups on the benzene ring, along with the tetramethylpiperidinyl group, makes this compound unique. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

This comprehensive overview highlights the significance of 4-methoxy-3,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide in various scientific fields. Its complex structure and diverse applications make it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3S/c1-12-8-15(9-13(2)16(12)23-7)24(21,22)19-14-10-17(3,4)20-18(5,6)11-14/h8-9,14,19-20H,10-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBXUFWUDQANDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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